![molecular formula C21H19F3N4O4 B2721868 N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351659-77-2](/img/structure/B2721868.png)
N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Description
N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O4 and its molecular weight is 448.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is part of a broader class of chemicals studied for various pharmaceutical applications, including their potential as anti-inflammatory, antidepressant, anticancer, and antimicrobial agents. The synthesis of related compounds involves complex chemical reactions that result in molecules with significant biological activities. For example, derivatives of pyrazole have been synthesized and tested for their anti-inflammatory properties, showing significant activity with minimal ulcerogenic activity, highlighting the potential for developing safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).
Antidepressant and Nootropic Agents
In the field of mental health, certain derivatives have been investigated for their potential as antidepressant and nootropic agents. The synthesis of azetidinones and their evaluation have shown promising results in models of depression and cognitive enhancement. This research opens up new avenues for treating depression and enhancing cognitive functions with novel pharmacological interventions (Thomas et al., 2016).
Anticancer Activity
The search for new anticancer agents has led to the design and synthesis of compounds with the oxadiazole and azetidine backbone, demonstrating moderate to excellent anticancer activity across various cancer cell lines. These findings are crucial for developing more effective and less toxic cancer therapies, highlighting the compound's potential utility in oncology (Ravinaik et al., 2021).
Antimicrobial and Antistaphylococcal Activity
The antimicrobial and antistaphylococcal activities of new derivatives have been explored, with some compounds showing good minimum inhibitory concentration (MIC) values against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This research indicates the potential for developing new antimicrobial agents to combat resistant bacterial strains, addressing a critical need in infectious disease treatment (Püsküllü et al., 2015).
Antitubercular and Antibacterial Activities
Furthermore, the antitubercular and antibacterial activities of novel carboxamide derivatives have been evaluated, showing potency against tuberculosis and various bacterial infections. This suggests that compounds within this class could serve as the basis for new treatments for tuberculosis and bacterial diseases, contributing to the fight against antibiotic resistance (Bodige et al., 2020).
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-30-16-8-4-7-15(17(16)31-2)25-20(29)28-10-13(11-28)19-26-18(27-32-19)12-5-3-6-14(9-12)21(22,23)24/h3-9,13H,10-11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINBBLUEZYLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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